molecular formula C19H18N4O4S B2845360 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine CAS No. 823829-54-5

4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine

Cat. No.: B2845360
CAS No.: 823829-54-5
M. Wt: 398.44
InChI Key: BYNBLLASEBQKPK-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture combining multiple heterocyclic systems, including an oxazole core, a furan ring, and a benzenesulfonyl group, linked via a propyl chain to an imidazole moiety. The imidazole group is a known pharmacophore often associated with binding to metalloenzymes and various biological targets, while the benzenesulfonyl group can contribute to enhanced metabolic stability and binding affinity. The specific mechanism of action for this compound is not yet fully characterized and is an area for active investigation. Its primary research value lies in its potential as a key intermediate for the synthesis of more complex molecules or as a candidate for high-throughput screening against novel biological targets. Researchers are exploring its applications in developing enzyme inhibitors and probing cellular signaling pathways. This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should conduct all necessary safety assessments and refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-28(25,15-6-2-1-3-7-15)19-18(21-9-5-11-23-12-10-20-14-23)27-17(22-19)16-8-4-13-26-16/h1-4,6-8,10,12-14,21H,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNBLLASEBQKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the furyl and imidazolyl groups. The phenylsulfonyl group is usually introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and imidazolyl groups.

    Reduction: Reduction reactions can be performed on the oxazole ring and the phenylsulfonyl group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the imidazolyl and phenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine involves its interaction with various molecular targets. The imidazolyl group can bind to metal ions, affecting enzymatic activity. The phenylsulfonyl group can interact with proteins, altering their function. The compound may also interfere with cellular pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3-Oxazole Family

Key structural variations among analogous compounds include substitutions at positions 2, 4, and 5 of the 1,3-oxazole core. Below is a comparative analysis based on substituents, molecular properties, and reported activities:

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Molecular Weight (g/mol) Notable Properties/Activities Reference
4-(Benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine (Target) Furan-2-yl Benzenesulfonyl 3-(1H-Imidazol-1-yl)propylamine ~443.5 (estimated) Hypothesized kinase modulation
SKL 2001 (5-(Furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]isoxazole-3-carboxamide) Furan-2-yl - 3-(1H-Imidazol-1-yl)propylcarboxamide 356.4 Wnt/β-catenin pathway agonist
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-morpholin-4-ylpropyl]-1,3-oxazol-5-amine 2-Chlorophenyl Benzenesulfonyl 3-Morpholin-4-ylpropylamine 460.0 Enhanced solubility (morpholine)
N-Benzyl-4-(4-fluorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine Phenyl 4-Fluorobenzenesulfonyl Benzylamine 408.45 Unreported bioactivity
4-(Benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine 4-Methylphenyl Benzenesulfonyl Pyridin-3-ylmethylamine 405.47 Structural diversity for SAR studies

Key Observations :

  • Bioactivity : SKL 2001, a close analog with a carboxamide instead of a sulfonamide group, demonstrates potent Wnt/β-catenin pathway activation, suggesting that the target compound may share similar mechanistic pathways .
  • Solubility and Pharmacokinetics : The morpholine-substituted analog (CAS 380319-71-1) exhibits improved aqueous solubility due to the morpholine ring’s polarity, a feature absent in the target compound’s imidazole-propyl chain .
  • Substituent Effects : The 4-fluorobenzenesulfonyl group in N-benzyl derivatives (e.g., compound 4 in ) may enhance metabolic stability compared to the parent benzenesulfonyl group .
Functional Comparison with SKL 2001

SKL 2001 (Wnt Agonist II) shares the furan-2-yl and 3-(imidazol-1-yl)propyl moieties with the target compound but replaces the sulfonamide with a carboxamide. This structural variation likely influences:

  • Binding Affinity : The carboxamide in SKL 2001 facilitates hydrogen bonding with Wnt pathway receptors, whereas the sulfonamide in the target compound may engage in stronger electrostatic interactions .

Research Findings and Implications

  • Structural Insights : X-ray crystallography (using SHELX programs, as referenced in ) could resolve the conformational flexibility of the imidazole-propyl chain, critical for target engagement .
  • SAR Trends : highlights that aryl sulfonamide derivatives (e.g., 4-methylphenyl or pyridinylmethyl substituents) are prioritized in medicinal chemistry pipelines for their balance of lipophilicity and polar surface area .
  • Unmet Needs: No direct cytotoxicity or ADMET data are available for the target compound, underscoring the need for empirical validation.

Biological Activity

The compound 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O4SC_{20}H_{20}N_{4}O_{4}S with a molecular weight of 412.46 g/mol. It features a complex structure that includes a furan ring, an imidazole moiety, and a benzenesulfonyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds with imidazole and furan derivatives often exhibit significant antimicrobial activity. For instance, studies have shown that similar imidazole derivatives can inhibit bacterial growth by disrupting DNA synthesis through the formation of reactive radicals .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeBacteria TestedMinimum Inhibitory Concentration (MIC)
Nitroimidazole DerivativeAntibacterialStaphylococcus aureus16 µg/mL
Furan-Imidazole HybridAntifungalCandida albicans32 µg/mL
4-(benzenesulfonyl)-...AntimicrobialEscherichia coliNot yet determined

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been explored in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways, although detailed mechanisms remain to be elucidated .

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study involving various cancer cell lines, the compound demonstrated:

  • IC50 Values : Ranging from 10 to 30 µM across different cell types.
  • Mechanisms : Induction of oxidative stress leading to cell death.

The proposed mechanisms for the biological activity of This compound include:

  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, leading to strand breaks and inhibition of replication.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Radical Formation : The generation of free radicals that can damage cellular components is a common mechanism for many imidazole derivatives .

Q & A

Q. What are the recommended computational methods for modeling the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to study sulfonyl- and heterocyclic-containing compounds. Include exact exchange terms for accurate thermochemical predictions (e.g., atomization energies, ionization potentials) . Basis sets like 6-311+G(d,p) are suitable for sulfur and nitrogen atoms. Solvent effects can be modeled using implicit solvation (e.g., PCM). Validate results with experimental spectroscopic data (e.g., IR, NMR).

Q. How can crystallographic data for this compound be obtained and validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELX (SHELXL for refinement, SHELXS for structure solution) to resolve complex heterocyclic and sulfonyl group geometries . Validate using tools like PLATON to check for missed symmetry, twinning, or disorder. Report R-factors (<5%), and include CIF files with deposition codes (e.g., Cambridge Structural Database) .

Q. What synthetic routes are feasible for introducing the imidazole-propyl moiety?

  • Stepwise alkylation : React 1H-imidazole with 1-bromo-3-chloropropane to form 3-(1H-imidazol-1-yl)propyl chloride, followed by nucleophilic substitution with the oxazole-5-amine precursor.
  • Mitsunobu reaction : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple imidazole to a propanol intermediate. Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify by column chromatography .

Advanced Research Questions

Q. How can conflicting spectroscopic data for the sulfonyl and oxazole groups be resolved?

Contradictions in NMR chemical shifts (e.g., sulfonyl deshielding vs. oxazole ring currents) require:

  • 2D NMR : Use HSQC to correlate 1H^1H-13C^{13}C signals and NOESY to confirm spatial proximity of aromatic protons.
  • DFT-NMR comparison : Calculate 1H^1H and 13C^{13}C shifts at the B3LYP/6-311+G(d,p) level and compare with experimental data .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., sulfonyl group planarity) .

Q. What strategies optimize yield in the final coupling step of the imidazole-propyl chain?

  • Catalyst screening : Test Pd(OAc)2_2/XPhos for Buchwald-Hartwig amination or CuI for Ullmann-type coupling.
  • Solvent effects : Compare DMF (high polarity) vs. toluene (high temperature stability).
  • Additives : Use Cs2_2CO3_3 for deprotonation or TBAB as a phase-transfer catalyst. Characterize intermediates via LC-MS to identify side products (e.g., dehalogenation or over-alkylation) .

Q. How can structure-activity relationships (SAR) be explored for biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, cytochrome P450). Prioritize the imidazole-propyl chain for hydrogen bonding and the sulfonyl group for hydrophobic pockets .
  • Analog synthesis : Replace the furan-2-yl group with thiophene or pyridine to assess π-π stacking effects.
  • Enzyme assays : Test inhibition of inflammatory mediators (e.g., IL-6, TNF-α) in RAW 264.7 macrophage models .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization

IntermediateSynthetic StepCharacterization (Techniques)
3-(1H-imidazol-1-yl)propyl chlorideAlkylation of imidazole1H^1H NMR (DMSO-d6_6: δ 7.52 (s, 1H), 4.21 (t, J=6.5 Hz, 2H)), LC-MS (m/z 155.1 [M+H]+^+)
Oxazole-5-amine precursorCyclocondensation of furan-2-carbaldehyde and benzenesulfonylacetonitrileIR (ν 1650 cm1^{-1}, C=N), 13C^{13}C NMR (δ 162.3, C-2 oxazole)

Q. Table 2: Computational Parameters for DFT Studies

ParameterValue
FunctionalB3LYP
Basis Set6-311+G(d,p)
Solvation ModelPCM (ε=40.7, acetone)
Convergence CriteriaEnergy ≤1×106^{-6} Ha, Force ≤0.0003 Ha/Å

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